[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO](TETRAHYDRO-2-FURANYL)METHANONE
Overview
Description
4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINOMETHANONE: is a complex organic compound characterized by its unique molecular structure. This compound features a benzodioxole ring, a piperazine moiety, and a tetrahydrofuran ring, making it a subject of interest in various fields of scientific research.
Scientific Research Applications
4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINOMETHANONE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINOMETHANONE typically involves multi-step organic reactions. The initial step often includes the formation of the benzodioxole ring, followed by the introduction of the piperazine moiety. The final step involves the attachment of the tetrahydrofuran ring. Common reagents used in these reactions include various catalysts, solvents, and temperature control to ensure optimal yields .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Techniques such as catalytic oxidation and solvent optimization are employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINOMETHANONE undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the molecule.
Reduction: Reducing agents are used to remove oxygen atoms or add hydrogen atoms.
Substitution: This involves replacing one functional group with another, often using specific catalysts and solvents.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions often involve controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Mechanism of Action
The mechanism of action of 4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The pathways involved often depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Known for their diverse biological activities.
Dichloroanilines: Used in the production of dyes and herbicides.
Sulfonamides: Widely used in medicinal chemistry .
Uniqueness
What sets 4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINOMETHANONE apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(oxolan-2-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c20-17(15-2-1-9-21-15)19-7-5-18(6-8-19)11-13-3-4-14-16(10-13)23-12-22-14/h3-4,10,15H,1-2,5-9,11-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWPZFQFJPRHCIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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